molecular formula C15H18N4S B2952655 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 852141-99-2

3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2952655
CAS No.: 852141-99-2
M. Wt: 286.4
InChI Key: ZIWGBDHHSXSEAX-UHFFFAOYSA-N
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Description

3-[5-(Butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole is a synthetic chemical compound with the molecular formula C15H17N5S. It belongs to the class of 1,2,4-triazole derivatives fused with an indole moiety, a structural framework of significant interest in medicinal chemistry due to its association with a broad spectrum of biological activities . The core 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with demonstrated pharmacological properties . This specific analogue, featuring a butylsulfanyl substitution, is a valuable intermediate for researchers exploring new bioactive molecules. The primary research applications of this compound are in the development of new therapeutic agents. Heterocyclic compounds containing both indole and 1,2,4-triazole rings have shown promising antiviral activity against a range of viruses . Furthermore, 1,2,4-triazole derivatives, particularly those with sulfur-containing side chains like the butylsulfanyl group, are extensively investigated for their antimicrobial properties , showing efficacy against various bacterial and fungal strains . The mechanism of action for triazole-based compounds often involves interaction with enzymatic targets; for instance, some triazoles are known to inhibit fungal lanosterol 14α-demethylase, while others may interact with viral polymerases or other crucial pathogen-specific proteins . The presence of the indole group further enhances its potential to interact with biological systems, as the indole nucleus is a common feature in many natural products and pharmaceuticals . This product is provided for chemical and pharmaceutical research purposes only. It is intended for use in laboratory settings by qualified professionals. This material is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-3-4-9-20-15-18-17-14(19(15)2)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWGBDHHSXSEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multiple stepsThe indole moiety is then constructed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted indoles .

Scientific Research Applications

3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional properties of 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole are compared below with analogous triazole derivatives:

Structural Analogs
Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity/Application Reference
3-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine (Compound 2 in ) Pyridine replaces indole; benzylsulfanyl substituent ~358.4 α-Synuclein amyloid aggregation inhibitor
5-[5-(Butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole Thienopyrazole replaces indole; trifluoromethyl substituent ~375.4 Not explicitly stated
AZD2066 [4-(5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine] Pyridine core; isoxazole-ethoxy substituent ~426.9 mGluR5 antagonist for analgesia
SPI-62 (4-{5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-4H-1,2,4-triazol-3-yl}-3-fluorobenzamide) Fluorobenzamide substituent; phenoxy-propan-2-yl group ~492.8 11β-HSD1 inhibitor

Key Observations :

  • Indole vs. Pyridine/Thienopyrazole: The indole moiety in the target compound may enhance CNS penetration compared to pyridine-based analogs (e.g., Compound 2 in ), as indole is a common pharmacophore in neuroactive drugs .
  • Biological Activity : Triazole derivatives with bulkier substituents (e.g., SPI-62’s fluorobenzamide) often target enzymes like 11β-HSD1, whereas smaller groups (e.g., butylsulfanyl) may favor receptor antagonism (e.g., mGluR5 in AZD2066) .
Physicochemical Properties
  • Melting Points : Comparable triazole derivatives (e.g., 1-arylsulfonylindole compounds) exhibit melting points between 104–150°C , suggesting the target compound may fall within this range.
  • Synthetic Yields : Microwave-assisted synthesis methods for similar compounds achieve yields of 67–82% , implying feasible scalability for the target compound.
Pharmacological Potential
  • Antiradical Activity : Alkyl-triazole-thiol derivatives exhibit moderate DPPH radical scavenging activity (IC₅₀ ~50–100 μM) , though the indole substituent in the target compound may alter this profile.

Biological Activity

3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that falls within the class of indole derivatives. This compound has garnered attention due to its unique structural features, which include a butylsulfanyl group and a triazole ring. These characteristics suggest potential biological activities that are significant for medicinal chemistry and pharmacology.

  • IUPAC Name : 3-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole
  • Molecular Formula : C15H18N4S
  • Molecular Weight : 290.39 g/mol

The presence of the indole moiety is particularly noteworthy as indoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Properties

Research indicates that compounds with triazole rings often exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial and fungal strains. The compound may exhibit similar properties due to its structural similarity to other effective triazole-based antimicrobials .

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes. For example, triazoles are known to act as inhibitors for carbonic anhydrases (CAs), which play crucial roles in various physiological processes. Studies indicate that modifications in the triazole structure can enhance binding affinity and selectivity towards different CA isoforms .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Binding Affinity : The indole moiety can bind effectively to various receptors and enzymes.
  • Triazole Ring Role : Enhances the compound's binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions with amino acid residues in target proteins .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Compounds with similar structures showed effective inhibition against E. coli and S. aureus at low concentrations (MIC values < 50 µg/mL) .
Anticancer Properties Indole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines .
Enzyme Inhibition Triazole derivatives exhibited K_i values ranging from 7.7 nM to 252.7 nM against human carbonic anhydrase II .

Q & A

Q. What are the common synthetic routes for 3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two stages:

Triazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions. For example, sodium acetate in acetic acid facilitates cyclization at 80–100°C for 3–5 hours .

Butylsulfanyl Group Introduction : Nucleophilic substitution using butyl thiol or alkylation agents (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃) .
Critical Factors :

  • Temperature Control : Excessive heat during triazole formation can lead to side products like sulfoxides .
  • Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can spectroscopic methods (NMR, MS, IR) be used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The indole NH proton appears as a broad singlet near δ 11–12 ppm.
    • Butylsulfanyl protons resonate as a triplet (δ 0.9–1.0 ppm for CH₃) and multiplet (δ 2.5–2.7 ppm for SCH₂) .
    • Triazole ring carbons are observed at δ 150–160 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., m/z 317.12 for C₁₅H₁₇N₄S₂⁺). Fragmentation patterns include loss of the butylsulfanyl group (Δm/z 89) .
  • IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during triazole ring formation?

Methodological Answer:

  • Catalyst Screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetic acid .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition of thermally sensitive intermediates .
    Case Study : Analogous triazoles achieved 85% yield using microwave-assisted synthesis at 120°C for 30 minutes, suggesting alternative energy inputs could improve efficiency .

Q. How can contradictory biological activity data for structural analogs be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and incubation times across studies. For example, antiproliferative activity in one study (IC₅₀ = 5 μM) may differ due to varying ATP concentrations in kinase assays .
  • Structural Comparisons : Analogs with trifluoromethyl groups show enhanced bioactivity due to electronegativity, whereas cycloheptyl substituents reduce solubility, impacting efficacy .
  • Statistical Validation : Use multivariate analysis to isolate variables (e.g., logP, steric effects) contributing to discrepancies .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified sulfanyl chains (e.g., propyl vs. pentyl) or triazole N-methylation to assess steric/electronic effects .
  • Computational Modeling : Density functional theory (DFT) calculations predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases .
  • Biological Profiling : Screen analogs against a panel of enzymes/cell lines to identify selectivity trends. For example, triazole-thiol derivatives exhibit higher antimicrobial activity than thioether analogs .

Q. How can researchers identify and mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Characterization : Use HPLC-MS to detect common impurities, such as oxidized sulfones (from overoxidation of the sulfanyl group) or dimerized triazoles .
  • Reaction Monitoring : In situ IR tracks C=S bond formation, allowing real-time adjustments to prevent overreaction .
  • Workup Optimization : Quench reactions with aqueous Na₂S₂O₃ to reduce disulfide byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole
Reactant of Route 2
Reactant of Route 2
3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole

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